
N-(4-benzylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzylphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile chemical properties and significant biological activities. Guanidines are characterized by their ability to form hydrogen bonds, their planarity, and their high basicity, making them valuable in various biochemical processes and pharmaceutical applications .
Méthodes De Préparation
The synthesis of N-(4-benzylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
N-(4-benzylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamides, carbodiimides, and thioureas . For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water can produce guanidines . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted guanidines and related compounds.
Applications De Recherche Scientifique
N-(4-benzylphenyl)guanidine has numerous applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines are known for their role in various biological functions, including acting as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, guanidines are used in the development of synthetic drugs, biocidal agents, and molecular glues .
Mécanisme D'action
The mechanism of action of N-(4-benzylphenyl)guanidine involves its interaction with molecular targets and pathways in biological systems. Guanidines are strong organic bases that can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and inhibit enzymes such as aldehyde dehydrogenase . These interactions contribute to their biological effects, including muscle relaxation and modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
N-(4-benzylphenyl)guanidine can be compared to other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines . While these compounds share similar chemical properties, this compound is unique in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group in this compound may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C14H15N3 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-(4-benzylphenyl)guanidine |
InChI |
InChI=1S/C14H15N3/c15-14(16)17-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17) |
Clé InChI |
XMDQDPWQAWHNDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
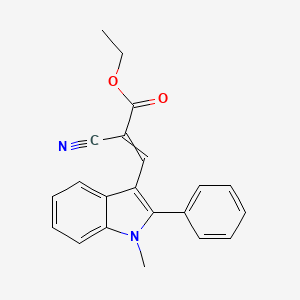
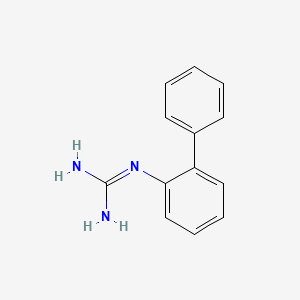

![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
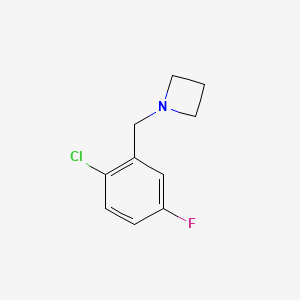
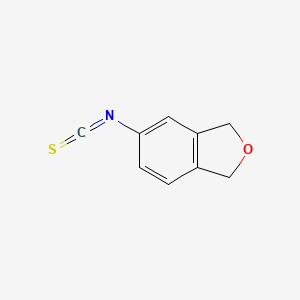
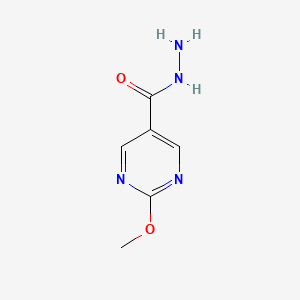
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
dimethylsilane](/img/structure/B13686239.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
